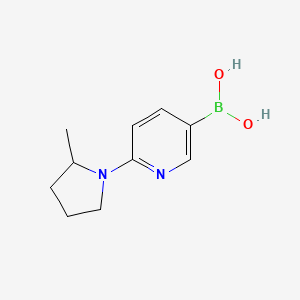

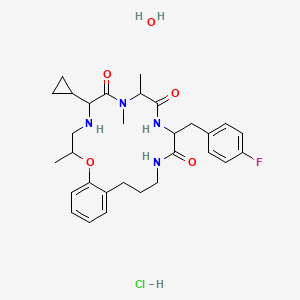

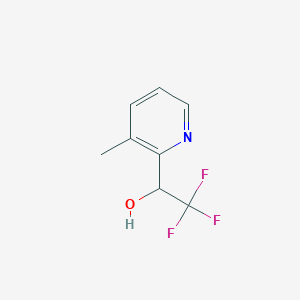

![molecular formula C31H31FN2O6 B12285960 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings, a fluorinated oxolane ring, and a pyrimidine-dione core

Vorbereitungsmethoden

Die Synthese von 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidin-2,4-dion umfasst mehrere Schritte, darunter die Bildung des Oxolanrings, die Einführung des Fluoratoms und die Kupplung der aromatischen Ringe mit dem Pyrimidin-dion-Kern. Übliche Synthesewege umfassen:

Bildung des Oxolanrings: Dieser Schritt umfasst typischerweise die Cyclisierung eines geeigneten Diol-Vorläufers unter sauren oder basischen Bedingungen.

Einführung des Fluoratoms: Die Fluorierung kann mit Reagenzien wie Diethylaminoschwefeltrifluorid (DAST) oder Selectfluor erreicht werden.

Kupplung aromatischer Ringe: Die aromatischen Ringe können durch Friedel-Crafts-Alkylierungs- oder Acylierungsreaktionen unter Verwendung von Katalysatoren wie Aluminiumchlorid (AlCl3) eingeführt werden.

Bildung des Pyrimidin-dion-Kerns: Dieser Schritt umfasst die Kondensation geeigneter Amine und Carbonylverbindungen unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte umfassen, um die Ausbeute und Reinheit zu verbessern, unter Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen.

Analyse Chemischer Reaktionen

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidin-2,4-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.

Reduktion: Die Reduktion kann mit Hydrierungskatalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) erreicht werden, was zur Bildung von Alkoholen oder Aminen führt.

Substitution: Nucleophile Substitutionsreaktionen können am fluorierten Oxolanring unter Verwendung von Reagenzien wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) auftreten.

Kupplungsreaktionen: Die aromatischen Ringe können an Suzuki- oder Heck-Kupplungsreaktionen teilnehmen, unter Verwendung von Palladiumkatalysatoren und geeigneten Boronsäuren oder Alkenen.

Wichtige Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Derivate, die für bestimmte Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidin-2,4-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Es dient als Sonde zur Untersuchung biologischer Prozesse wie Enzymaktivität und Rezeptorbindung.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, darunter als Antikrebsmittel oder entzündungshemmendes Medikament.

Industrie: Es wird bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen verwendet, aufgrund seiner einzigartigen Struktureigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidin-2,4-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden:

Molekulare Zielstrukturen: Die Verbindung kann an Enzyme, Rezeptoren und andere Proteine binden und deren Aktivität und Funktion modulieren.

Beteiligte Pfade: Es kann Signalwege beeinflussen, wie den MAPK/ERK-Weg oder den PI3K/Akt-Weg, was zu Veränderungen der Zellproliferation, Apoptose und Entzündung führt.

Wirkmechanismus

The mechanism of action of 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function.

Pathways Involved: It may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidin-2,4-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilin: Diese Verbindung hat eine ähnliche aromatische Struktur, aber es fehlt ihr der fluorierte Oxolanring und der Pyrimidin-dion-Kern.

N,N′-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-carbonyl]hydrazid: Diese Verbindung enthält einen Triazolring anstelle des Oxolanrings und hat verschiedene funktionelle Gruppen.

Die Einzigartigkeit von 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidin-2,4-dion liegt in seiner Kombination aus fluoriertem Oxolan und Pyrimidin-dion-Strukturen, die spezifische chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C31H31FN2O6 |

|---|---|

Molekulargewicht |

546.6 g/mol |

IUPAC-Name |

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36) |

InChI-Schlüssel |

DYWGIYQONVUVCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12285881.png)

![Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)

![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)

![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)